molecular formula C5H5IN2 B1322553 4-Iodopyridin-2-amine CAS No. 552331-00-7

4-Iodopyridin-2-amine

Cat. No. B1322553
Key on ui cas rn: 552331-00-7
M. Wt: 220.01 g/mol
InChI Key: RSMQQONIFJLFAK-UHFFFAOYSA-N
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Patent
US07157490B2

Procedure details

To a stirred solution of the product from Step B above (220 mg, 1.00 mmol) in N,N-dimethylformamide (0.5 mL) was added N,N-dimethylformamide dimethyl acetal (0.37 mL, 2.60 mmol). The reaction mixture was heated to 130° C. overnight. After cooling to room temperature, the volatiles were removed under reduced pressure to afford a red oil, which was dissolved in 2.0 mL of methanol and 0.162 mL of pyridine. The solution was cooled in an ice bath and hydroxylamine-O-sulfonic acid (147 mg, 1.30 mmol) was added in one portion. The reaction mixture was allowed to warm to room temperature and was stirred overnight. The volatiles were removed under reduced pressure, and the residue was partitioned between saturated aqueous brine solution and ethyl acetate. The aqueous layer was further extracted with ethyl acetate, and the combined organic layers were washed with saturated aqueous brine solution (100 mL), dried over magnesium sulfate and concentrated under reduced pressure to afford the title compound as an orange solid. MS 246.1 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.37 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
147 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
0.162 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([I:8])[CH:5]=[CH:4][N:3]=1.CO[CH:11](OC)[N:12](C)C.NOS(O)(=O)=O>CN(C)C=O.CO.N1C=CC=CC=1>[I:8][C:6]1[CH:5]=[CH:4][N:3]2[N:12]=[CH:11][N:1]=[C:2]2[CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=CC(=C1)I
Name
Quantity
0.37 mL
Type
reactant
Smiles
COC(N(C)C)OC
Name
Quantity
0.5 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
147 mg
Type
reactant
Smiles
NOS(=O)(=O)O
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0.162 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the volatiles were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a red oil, which
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
The volatiles were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between saturated aqueous brine solution and ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was further extracted with ethyl acetate
WASH
Type
WASH
Details
the combined organic layers were washed with saturated aqueous brine solution (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
IC1=CC=2N(C=C1)N=CN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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